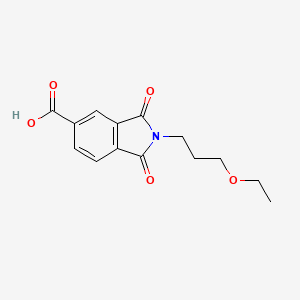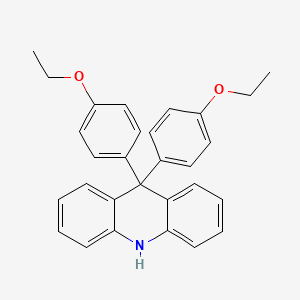![molecular formula C15H21Cl2NO B4966399 N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has been gaining attention in the scientific community due to its potential applications in research. In
Mécanisme D'action
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate acts on the NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. This compound blocks the NMDA receptors, leading to a decrease in glutamate transmission and an increase in the release of dopamine and serotonin. This results in a dissociative state, characterized by feelings of detachment from reality, altered perceptions, and hallucinations.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. This compound also causes a decrease in respiratory rate and can lead to respiratory depression. In addition, this compound has been found to have analgesic and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in lab experiments is its potency and selectivity for NMDA receptors. This allows researchers to study the effects of NMDA receptor blockade on the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for abuse and dependence. Therefore, it is important to handle this compound with caution and to follow strict safety protocols in the lab.
Orientations Futures
There are several future directions for the use of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in scientific research. One area of interest is the potential use of this compound in treating depression and anxiety disorders. This compound has been found to have rapid antidepressant effects in animal models and may have therapeutic potential in humans. Another area of interest is the use of this compound in studying the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may also have potential applications in the field of pain management and anesthesia.
Conclusion:
In conclusion, this compound is a dissociative anesthetic drug that has potential applications in scientific research. Its mechanism of action on NMDA receptors makes it a valuable tool for studying the central nervous system. However, its potential for abuse and dependence means that it must be handled with caution in the lab. With further research, this compound may have therapeutic potential in the treatment of various neurological disorders and may lead to the development of new drugs for pain management and anesthesia.
Méthodes De Synthèse
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenethylamine with cyclohexanone, followed by reduction and methylation. The final product is obtained in the form of oxalate salt. The synthesis of this compound requires advanced laboratory equipment and expertise.
Applications De Recherche Scientifique
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to other dissociative anesthetics such as ketamine and phencyclidine (PCP). This compound has been used to study the role of NMDA receptors in the brain and their involvement in various neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been used to study the effects of anesthetics on the brain and their potential use in treating chronic pain.
Propriétés
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO/c1-19-15-5-3-2-4-14(15)18-9-8-11-6-7-12(16)10-13(11)17/h6-7,10,14-15,18H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFWLVPOJVAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)